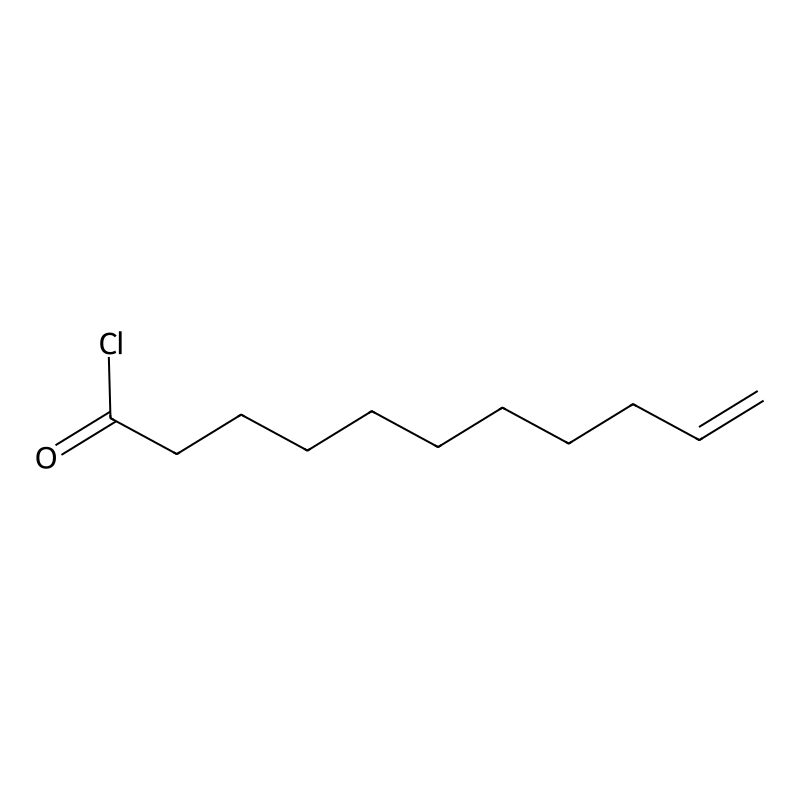10-Undecenoyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Cellulose ω-Carboxyalkanoates
Scientific Field: Polymer Chemistry
Application Summary: 10-Undecenoyl chloride is used as an acylating reagent in the synthesis of cellulose ω-carboxyalkanoates.
Synthesis of Poly (Ethylene Glycol)–Lipid Amphiphiles
Scientific Field: Biochemistry
Application Summary: 10-Undecenoyl chloride is used in the synthesis of poly (ethylene glycol)–lipid amphiphiles.
Synthesis and Modification of Hyperbranched Poly (Glycidol)
Application Summary: 10-Undecenoyl chloride is used in the synthesis and modification of hyperbranched poly (glycidol).
Modulation of Superhydrophobicity and Self-Binding Strength of Cellulose Ester-Based Coating
Scientific Field: Materials Science
Application Summary: 10-Undecenoyl chloride is used in the synthesis of α-cellulose 10-undecenoyl ester (CUE) coatings.
Methods of Application: The superhydrophobicity and self-binding strength of the CUE coatings are adjusted by changing the degree of substitution (DS) value.
Results or Outcomes: The CUE size displayed a normal distribution with the increase in DS value, and a low coating amount as well as a high contact area could be realized from a large particle size.
Synthesis of Superhydrophobic Cellulose Stearoyl Ester for Oil/Water Separation
Scientific Field: Environmental Science
Methods of Application: Cellulose stearoyl ester (CSE), which is obtained via the acylation reaction between dissolving pulp and stearoyl chloride, is used.
Results or Outcomes: The membrane had high strength and long durability due to the addition of oxidized starch/CSE, and the separation efficiency was more than 99% even after ten repeated uses.
Synthesis of Poly (Lactic Acid)
Methods of Application: The synthesis of PLA generally involves the polymerization of the lactide monomer.
Results or Outcomes: PLA has found a wide range of applications due to its biodegradability, such as in packaging materials, agricultural films, and medical implants.
Synthesis of Poly (Vinyl Alcohol)
10-Undecenoyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 202.72 g/mol. It is characterized by a long carbon chain with a terminal double bond and a carbonyl chloride functional group, making it a member of the acyl chloride family. The compound is often used in organic synthesis due to its reactivity, particularly in acylation reactions. Its structure features a linear undecenoic acid derivative, where the double bond is located at the tenth carbon position, hence the name "10-undecenoyl" .
- Acyl chlorides are corrosive and can irritate skin, eyes, and respiratory system.
- They react exothermically (with heat release) with water, releasing hydrochloric acid (HCl) fumes [].
- Specific data on the toxicity of 10-undecenoyl chloride is unavailable. However, due to its class, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].
Please note:
- The information on specific reactions and properties is based on the general characteristics of acyl chlorides. Research specific to 10-undecenoyl chloride might be limited.
- Safety information should be used for educational purposes only and should not replace proper training and safety protocols in a laboratory setting.
10-Undecenoyl chloride is highly reactive due to the presence of both the carbonyl and chlorine functional groups. It readily participates in nucleophilic acyl substitution reactions, where nucleophiles such as alcohols or amines can attack the carbonyl carbon, leading to the formation of esters or amides. For example, when reacted with alcohols, it produces corresponding esters:
Additionally, 10-undecenoyl chloride can undergo polymerization reactions, particularly in the formation of polyesters through acyclic diene metathesis .
10-Undecenoyl chloride can be synthesized through several methods:
- From Undecenoic Acid: A common method involves converting undecenoic acid to its corresponding acyl chloride using thionyl chloride or oxalyl chloride:
- Direct Chlorination: Another approach involves chlorination of undecenoic acid derivatives under controlled conditions.
- Reactions with Alcohols: As noted earlier, 10-undecenoyl chloride can also be produced via reactions involving alcohols and suitable activating agents .
10-Undecenoyl chloride finds various applications in organic synthesis:
- Synthesis of Esters: It is commonly used to synthesize esters for use in fragrances and flavorings.
- Polymer Chemistry: The compound serves as a monomer for producing polyesters and other polymeric materials.
- Bioconjugation: It can be utilized in bioconjugation techniques to modify proteins and other biomolecules for therapeutic applications .
Studies on the interactions of 10-undecenoyl chloride with various biomolecules have indicated its potential for modifying proteins through acylation. For instance, reaction products with protein hydrolyzates have been characterized, suggesting its utility in creating protein-based materials with enhanced properties . Additionally, investigations into its reactivity with nucleophiles provide insights into its role in synthetic chemistry.
Similar Compounds: Comparison
Several compounds share structural similarities with 10-undecenoyl chloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Undecanoic Acid | A saturated fatty acid without double bonds. | |
| Decanoic Acid | A shorter chain fatty acid; less hydrophobic. | |
| 9-Undecenoic Acid | Double bond at the ninth position; different reactivity profile. | |
| Lauric Acid | A saturated fatty acid; commonly found in coconut oil. |
The uniqueness of 10-undecenoyl chloride lies in its specific positioning of the double bond and its reactive acyl chloride functionality, which allows for diverse synthetic applications not available to saturated fatty acids or other unsaturated derivatives.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








